molecular formula C19H16N4O B5760532 N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide

N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B5760532
M. Wt: 316.4 g/mol
InChI Key: SXGBEMHHLDIXBT-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a benzimidazole core linked to a pyrrole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyrrole ring: The pyrrole ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Attachment of the benzamide group: The final step involves the acylation of the benzimidazole-pyrrole intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization, would be key considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzimidazole core can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the benzimidazole core.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or pathways critical for the survival of pathogenic organisms. In cell culture studies, it has been shown to increase cell-specific glucose uptake and intracellular adenosine triphosphate levels, thereby enhancing productivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide stands out due to its combined structural features of a benzimidazole core, a pyrrole ring, and a benzamide group, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-23-11-5-8-17(23)18-21-15-10-9-14(12-16(15)22-18)20-19(24)13-6-3-2-4-7-13/h2-12H,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBEMHHLDIXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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